REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[CH:3]1.[CH2:7]([I:10])[CH2:8][CH3:9]>C1(C)C=CC=CC=1>[I-:10].[CH3:1][N+:2]1[CH:6]=[CH:5][N:4]([CH2:7][CH2:8][CH3:9])[CH:3]=1 |f:3.4|
|
Name
|
four
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
41.05 g
|
Type
|
reactant
|
Smiles
|
CN1C=NC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
93.49 g
|
Type
|
reactant
|
Smiles
|
C(CC)I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
After stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
taking one hour or more
|
Type
|
TEMPERATURE
|
Details
|
under heating at 50° C. for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
precipitates
|
Type
|
CUSTOM
|
Details
|
were separated by filtration
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried under a reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
[I-].C[N+]1=CN(C=C1)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 122.26 g | |
YIELD: CALCULATEDPERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |